molecular formula C25H44NO7P B579973 Glycerophospho-N-Arachidonoyl Ethanolamine

Glycerophospho-N-Arachidonoyl Ethanolamine

Cat. No.: B579973
M. Wt: 501.6 g/mol
InChI Key: PAGKVQGBMADPCS-DOFZRALJSA-N
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Mechanism of Action

Target of Action

Glycerophospho-N-Arachidonoyl Ethanolamine, also known as Anandamide, is an endogenous cannabinoid neurotransmitter that primarily targets the central cannabinoid (CB1) and peripheral cannabinoid (CB2) receptors . These receptors are inhibitory, G-protein-coupled receptors that reduce the formation of cyclic AMP .

Mode of Action

Upon binding to the CB1 and CB2 receptors, this compound inhibits the specific binding of [3H]-HU-243 to synaptosomal membranes . This interaction leads to a variety of cellular signal transduction such as a decrease in the cAMP level, an inhibition of N- and P/Q-type voltage-dependent Ca2+ channels, an opening of inwardly rectifying K+ channels, and an activation of mitogen-activated protein kinases .

Biochemical Pathways

this compound is biosynthesized from its corresponding N-acyl phosphatidylethanolamines (NAPEs) in a pathway that involves the serine hydrolase-catalyzed double-deacylation of NAPE to generate glycerophospho-N-acyl ethanolamine, followed by the phosphodiesterase-mediated cleavage of this intermediate to liberate N-acyl ethanolamine . This pathway is an alternative to the one catalyzed by a phospholipase D (NAPE-PLD) .

Pharmacokinetics

It is known that its intracellular concentrations can vary upon oncogenic transformation, cell differentiation, and hormonal stimulation .

Result of Action

The binding of this compound to the CB1 and CB2 receptors leads to a decrease in the cAMP level, an inhibition of N- and P/Q-type voltage-dependent Ca2+ channels, an opening of inwardly rectifying K+ channels, and an activation of mitogen-activated protein kinases . These changes can have diverse effects in multiple cell types, including the modulation of actin cytoskeleton organization in fibroblasts and the reduction of the invasive potential of tumor cell lines .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its intracellular concentrations can vary upon oncogenic transformation, cell differentiation, and hormonal stimulation

Preparation Methods

Synthetic Routes and Reaction Conditions

Glycerophospho-N-Arachidonoyl Ethanolamine can be synthesized through the enzymatic activity of glycerophosphodiesterase 1 (GDE1) on glycerophospho-linked precursors . The synthesis involves the transfer of an acyl chain from the sn-1 position of phosphatidylcholine to the amine of phosphatidylethanolamine . This reaction is calcium-dependent and catalyzed by an unidentified enzyme .

Industrial Production Methods

Industrial production of this compound is not well-documented. it is likely that the production methods would involve large-scale enzymatic reactions similar to those used in laboratory synthesis, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Glycerophospho-N-Arachidonoyl Ethanolamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Biological Activity

Glycerophospho-N-arachidonoyl ethanolamine (GP-NAE) is a bioactive lipid that plays a significant role in various physiological processes, particularly within the endocannabinoid system. This compound is a precursor to anandamide (AEA), an endogenous cannabinoid that interacts with cannabinoid receptors (CB1 and CB2) and is involved in numerous biological functions, including pain regulation, inflammation, and appetite control. This article delves into the biological activity of GP-NAE, exploring its biosynthesis, metabolic pathways, and implications in health and disease.

Biosynthesis of GP-NAE

GP-NAE is synthesized from N-acyl phosphatidylethanolamines (NAPEs) through a multistep enzymatic process. The key enzymes involved in this pathway include:

  • Alpha/beta-hydrolase 4 (ABHD4) : This enzyme catalyzes the deacylation of NAPEs to produce glycerophospho-N-acylethanolamines (GP-NAEs).
  • Glycerophosphodiesterase 1 (GDE1) : GDE1 further hydrolyzes GP-NAEs to yield AEA and glycerol phosphate, thus completing the biosynthetic pathway .

Table 1: Enzymatic Pathway for GP-NAE Synthesis

EnzymeReactionProduct
ABHD4NAPEs → GP-NAEsGlycerophospho-N-AE
GDE1GP-NAEs → AEA + Glycerol PhosphateAnandamide

Interaction with Cannabinoid Receptors

GP-NAE, as a precursor to AEA, exhibits significant biological activity through its interaction with cannabinoid receptors. Anandamide acts primarily as an agonist at both CB1 and CB2 receptors, mediating various physiological responses:

  • Pain modulation : AEA has been shown to alleviate pain through CB1 receptor activation in the central nervous system.
  • Anti-inflammatory effects : Activation of CB2 receptors by AEA can lead to reduced inflammation in peripheral tissues .

Implications in Disease States

Recent studies have indicated that levels of GP-NAE are altered in various pathological conditions, suggesting its potential as a biomarker for disease diagnosis and prognosis.

Case Study: Lung Cancer

A study demonstrated that serum levels of GP-NAE were significantly elevated in lung cancer patients compared to healthy controls. This finding suggests that GP-NAE could serve as a sensitive and specific biomarker for lung cancer detection .

Table 2: Comparison of GP-NAE Levels in Disease States

ConditionGP-NAE Level (Mean ± SD)Reference
Lung CancerHigher than controls
Healthy ControlsBaseline level

Metabolic Pathways and Regulation

The metabolism of GP-NAE is crucial for maintaining homeostasis within the endocannabinoid system. The degradation of GP-NAE via GDE1 not only produces AEA but also regulates its availability and activity. Dysregulation of this pathway has been implicated in various disorders, including chronic pain and mood disorders .

Properties

IUPAC Name

2,3-dihydroxypropyl 2-[[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]amino]ethyl hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H44NO7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-25(29)26-20-21-32-34(30,31)33-23-24(28)22-27/h6-7,9-10,12-13,15-16,24,27-28H,2-5,8,11,14,17-23H2,1H3,(H,26,29)(H,30,31)/b7-6-,10-9-,13-12-,16-15-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAGKVQGBMADPCS-DOFZRALJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCOP(=O)(O)OCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NCCOP(=O)(O)OCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H44NO7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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